2,4-Dichloro-3-aminophenol hydrochloride chemical properties
2,4-Dichloro-3-aminophenol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-aminophenol Hydrochloride
This guide provides a comprehensive technical overview of 2,4-dichloro-3-aminophenol hydrochloride (CAS No. 61693-43-4), a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction and Strategic Importance
2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block. This compound is primarily recognized for its role as a key reagent in the preparation of aryl-pyrimidinyl ureas, which are being studied as potential FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitors and antitumor agents.[1][2] Its classification as a "Protein Degrader Building Block" further highlights its relevance in contemporary drug discovery, particularly in the development of targeted protein degradation technologies.[3] Additionally, it serves as a precursor in the formulation of oxidation hair dyes.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is paramount for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.
Core Data Summary
The essential physicochemical data for 2,4-dichloro-3-aminophenol hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61693-43-4 | [1][3][6][7][8] |
| Molecular Formula | C₆H₆Cl₃NO | [1][3][8] |
| Molecular Weight | 214.48 g/mol | [1][3][7][8] |
| Appearance | Pale purple to light pink solid; White to off-white crystalline powder | [1][9] |
| Purity | Typically ≥95-98% | [3][5][6] |
| Solubility | Soluble in water | [9] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][6] |
Molecular Structure and Identifiers
The precise identification of a chemical substance is critical for scientific accuracy and reproducibility. The standardized identifiers for 2,4-dichloro-3-aminophenol hydrochloride are provided below.
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IUPAC Name : 3-amino-2,4-dichlorophenol;hydrochloride[8]
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Synonyms : 3-Amino-2,4-dichlorophenol hydrochloride, Phenol, 3-amino-2,4-dichloro-, hydrochloride[6][8][9]
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Chemical Structure :

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InChI : InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H[6][8][9]
Synthesis and Reactivity Profile
The synthetic utility of 2,4-dichloro-3-aminophenol hydrochloride stems from the distinct reactivity of its functional groups.
General Synthetic Approach
While specific, proprietary synthesis methods may vary, the preparation of substituted aminophenols generally involves the reduction of a corresponding nitrophenol precursor. For 2,4-dichloro-3-aminophenol, a plausible synthetic route involves the nitration and subsequent chlorination of phenol, followed by the selective reduction of the nitro group to an amine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid. This multi-step process requires careful control of reaction conditions to ensure correct isomer formation and high purity.
A generalized workflow for the synthesis is depicted below. The choice of reagents, such as using iron or catalytic hydrogenation for the reduction step, is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, though it requires specialized equipment.
Caption: Generalized synthetic workflow for 2,4-dichloro-3-aminophenol hydrochloride.
Reactivity and Chemical Behavior
The chemical behavior of 2,4-dichloro-3-aminophenol hydrochloride is governed by its three key functional components: the aromatic ring, the amino group (-NH₂), and the hydroxyl group (-OH).
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Amino Group : As a primary aromatic amine, this group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its reactivity is fundamental to its use as a building block in synthesizing more complex molecules like the aforementioned aryl-pyrimidinyl ureas.[1][2]
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Phenolic Hydroxyl Group : The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its influence is modulated by the other substituents.
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Dichlorinated Phenolic Ring : The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution.[9] However, they also provide steric hindrance and influence the regioselectivity of reactions. The presence of these halogens can be exploited for cross-coupling reactions.
The interplay between these groups makes the molecule a versatile intermediate.
Caption: Key reactive functional groups of 2,4-dichloro-3-aminophenol.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of 2,4-dichloro-3-aminophenol hydrochloride. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Features
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their positions can be broad and variable depending on the solvent and concentration. The integration of these signals should correspond to the number of protons in the molecule.
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IR Spectroscopy : The IR spectrum should exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, a broad O-H stretch for the phenol, C-H stretching for the aromatic ring, and C-Cl stretching vibrations.
Generalized Protocol for ¹H NMR Analysis
This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity of 2,4-dichloro-3-aminophenol hydrochloride.
Methodology:
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Solvent Selection & Preparation:
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Action: Select a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in which the compound is soluble.
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Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping labile protons (like -OH and -NH₂) visible as distinct, albeit sometimes broad, peaks.
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Sample Preparation:
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Action: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Causality: This concentration range typically provides a good signal-to-noise ratio without causing issues of saturation or insolubility.
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Instrument Setup & Shimming:
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Action: Insert the sample into the NMR spectrometer. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.
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Causality: Shimming is a critical step that corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming results in sharp, well-resolved peaks, which is essential for accurate interpretation of chemical shifts and coupling constants.
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Spectrum Acquisition:
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Action: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
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Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.
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Data Processing and Analysis:
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Action: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine their chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
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Causality: Proper processing is crucial for extracting meaningful information. Phase and baseline corrections ensure the peaks are correctly shaped and integrations are accurate, allowing for the correct assignment of protons.
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Applications in Drug Discovery and Chemical Industry
The primary value of 2,4-dichloro-3-aminophenol hydrochloride lies in its application as a specialized chemical intermediate.
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Oncology Research : Its most prominent use is in the synthesis of targeted cancer therapeutics. As a precursor to aryl-pyrimidinyl ureas, it contributes to the development of small-molecule inhibitors that target specific tyrosine kinases like FGFR, which are often dysregulated in various cancers.[1][2]
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Cosmetic Industry : In cosmetology, it functions as an oxidative hair dye intermediate.[4] It reacts with a primary intermediate (a developer) and an oxidizing agent (like hydrogen peroxide) to form the final hair colorant. The European Scientific Committee on Consumer Products has reviewed its use in these formulations.[4]
Caption: Role as a building block in kinase inhibitor synthesis.
Safety, Handling, and Storage
Proper handling of 2,4-dichloro-3-aminophenol hydrochloride is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | GHS Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6][8] |
| Skin Irritation | H315: Causes skin irritation | GHS07 | [6][8] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [6][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [6][8] |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | [8] |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [8] |
Recommended Handling and Storage
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Precautionary Statements : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6]
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Personal Protective Equipment (PPE) : Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][6]
Conclusion
2,4-Dichloro-3-aminophenol hydrochloride is a highly valuable, specialized chemical with a well-defined set of properties. Its utility is most pronounced in the fields of medicinal chemistry, where it serves as an essential building block for synthesizing targeted anti-cancer agents, and in the cosmetics industry. A comprehensive understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work.
References
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Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride . LookChem. [Link]
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3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 . PubChem, National Center for Biotechnology Information. [Link]
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Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43) . European Commission. [Link]
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3-amino-2,4-dichlorophenol HCl, 61693-43-4 . The Good Scents Company. [Link]
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2,4-Dichloro-3-aminophenol hydrochloride . CAS Common Chemistry. [Link]
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